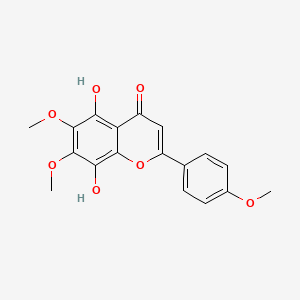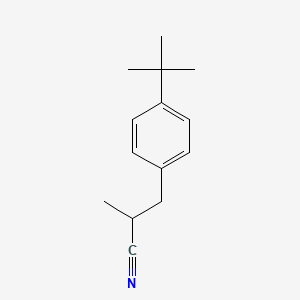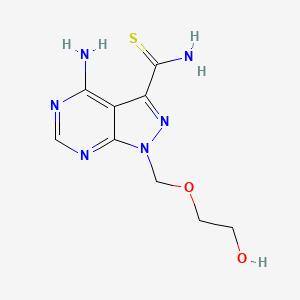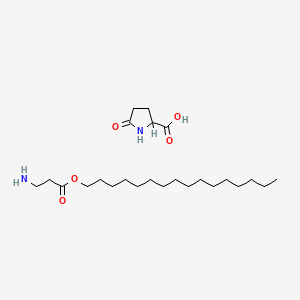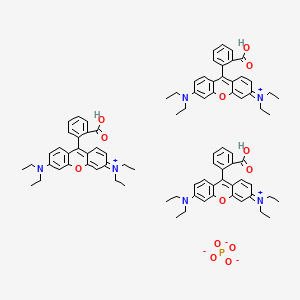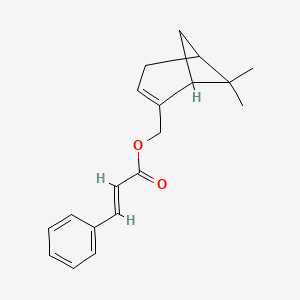
2'-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone typically involves the reaction of 2-methylpropiophenone with appropriate hydroxypropoxy reagents under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research explores its potential therapeutic applications, including drug development and formulation.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone involves its interaction with specific molecular targets and pathways. The hydroxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate enzymatic activities, cellular signaling pathways, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-(2-hydroxypropoxy)propiophenone
- 2-Methyl-3-(2-hydroxypropoxy)propiophenone
- 2-Hydroxy-3-(2-methoxypropoxy)-2-methylpropiophenone
Uniqueness
2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone is unique due to its specific structural features, such as the presence of both hydroxy and methyl groups on the propiophenone backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
71672-83-8 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-(2-hydroxyphenyl)-3-(2-hydroxypropoxy)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O4/c1-9(7-17-8-10(2)14)13(16)11-5-3-4-6-12(11)15/h3-6,9-10,14-15H,7-8H2,1-2H3 |
Clave InChI |
RXRMSNIQANCCAC-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC(C)O)C(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



